molecular formula C20H41NO B14451715 Octanamide, N,N-dihexyl- CAS No. 75397-93-2

Octanamide, N,N-dihexyl-

Cat. No.: B14451715
CAS No.: 75397-93-2
M. Wt: 311.5 g/mol
InChI Key: ZFDFITYPADKELQ-UHFFFAOYSA-N
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Description

Octanamide, N,N-dihexyl- is an organic compound with the molecular formula C20H41NO and a molecular weight of 311.5456 g/mol . It is a derivative of octanamide, where the amide nitrogen is substituted with two hexyl groups. This compound is known for its applications in various fields, including chemistry and nuclear science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanamide, N,N-dihexyl- typically involves the reaction of octanoyl chloride with dihexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Octanoyl chloride+DihexylamineOctanamide, N,N-dihexyl-+HCl\text{Octanoyl chloride} + \text{Dihexylamine} \rightarrow \text{Octanamide, N,N-dihexyl-} + \text{HCl} Octanoyl chloride+Dihexylamine→Octanamide, N,N-dihexyl-+HCl

Industrial Production Methods

Industrial production of Octanamide, N,N-dihexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Octanamide, N,N-dihexyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to the corresponding amine and alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines and alcohols.

    Substitution: Produces substituted amides.

Scientific Research Applications

Octanamide, N,N-dihexyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Octanamide, N,N-dihexyl- involves its interaction with specific molecular targets. In nuclear reprocessing, it acts as an extractant for actinides by forming complexes with metal ions. The amide group coordinates with the metal ions, facilitating their extraction from aqueous solutions into organic solvents .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dihexyl hexanamide
  • N,N-dihexyl decanamide
  • N,N-dihexyl dodecanamide

Uniqueness

Octanamide, N,N-dihexyl- is unique due to its specific chain length and substitution pattern, which confer distinct physicochemical properties. Compared to its analogs, it offers a balance between hydrophobicity and extractive efficiency, making it particularly suitable for applications in nuclear reprocessing .

Properties

CAS No.

75397-93-2

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-dihexyloctanamide

InChI

InChI=1S/C20H41NO/c1-4-7-10-13-14-17-20(22)21(18-15-11-8-5-2)19-16-12-9-6-3/h4-19H2,1-3H3

InChI Key

ZFDFITYPADKELQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCCCCC)CCCCCC

Origin of Product

United States

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